molecular formula C12H13ClO2 B2956196 1-(2-Chlorophenyl)cyclopentanecarboxylic acid CAS No. 143328-20-5

1-(2-Chlorophenyl)cyclopentanecarboxylic acid

Cat. No.: B2956196
CAS No.: 143328-20-5
M. Wt: 224.68
InChI Key: IDXLMFIWSAQQEK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Esters, amides, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)cyclopentanecarboxylic acid: Similar structure but with the chlorine atom in the para position.

    Cyclopentanecarboxylic acid: Lacks the chlorophenyl group, resulting in different chemical properties.

Uniqueness: 1-(2-Chlorophenyl)cyclopentanecarboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers and analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXLMFIWSAQQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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